molecular formula C12H15BrN6O2 B4337642 4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4337642
M. Wt: 355.19 g/mol
InChI Key: QACNOBBHPIZLMY-UHFFFAOYSA-N
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Description

4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of bromine and methyl groups on the pyrazole ring, along with the acetyl and carboxamide functionalities, contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazines with 1,3-diketones to form the pyrazole ring. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions. Subsequent acetylation and amidation steps introduce the acetyl and carboxamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and acetyl groups can enhance its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.

    1-Ethyl-1H-pyrazole-5-carboxamide: Lacks the bromine and acetyl groups but shares the pyrazole and carboxamide functionalities.

Uniqueness

4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[2-(4-bromo-5-methylpyrazol-1-yl)acetyl]amino]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6O2/c1-3-18-11(12(14)21)9(5-16-18)17-10(20)6-19-7(2)8(13)4-15-19/h4-5H,3,6H2,1-2H3,(H2,14,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACNOBBHPIZLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CN2C(=C(C=N2)Br)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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